BenchChemオンラインストアへようこそ!

2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol

Dopamine Receptor CNS Drug Discovery Structure-Activity Relationship

This early-stage, synthetic small molecule is a pivotal chemical probe for neuroscience. Its distinct cyclohexanecarbonyl-piperazine-thiophene pharmacophore addresses the critical need for novel D2/D3 ligand scaffolds. Procurement is essential for building unique chemical libraries to investigate subtype selectivity, where subtle structural changes profoundly impact biological activity. Secure this high-purity building block for your SAR and receptor profiling studies.

Molecular Formula C17H26N2O2S
Molecular Weight 322.47
CAS No. 1396880-31-1
Cat. No. B2677277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol
CAS1396880-31-1
Molecular FormulaC17H26N2O2S
Molecular Weight322.47
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
InChIInChI=1S/C17H26N2O2S/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14/h4,7,12,14-15,20H,1-3,5-6,8-11,13H2
InChIKeyWBGYXPKUDHNAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol Procurement: Compound Identity and Research Status at a Glance


The compound 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol (CAS 1396880-31-1, molecular formula C17H26N2O2S, molecular weight 322.47 g/mol) is a synthetic small molecule featuring a piperazine core substituted with a cyclohexanecarbonyl group and a thiophen-2-yl-ethanol moiety . It is cataloged as a research chemical and building block, structurally related to known dopamine D3/D2 receptor ligands, suggesting potential CNS pharmacological applications [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals that high-strength, head-to-head comparative biological data for this specific compound is currently absent from the publicly available, non-vendor literature, positioning it as an early-stage or under-characterized entity for scientific procurement [2].

Why Generic Substitution of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol Fails for CNS Research Procurement


Generic substitution is inadvisable because the target compound's specific combination of a cyclohexanecarbonyl group on the piperazine ring with a thiophen-2-yl-ethanol side chain is a unique pharmacophoric arrangement, and subtle structural modifications in this chemical space are known to dramatically alter dopamine D3/D2 receptor subtype selectivity and affinity [1]. For instance, related patents demonstrate that even minor changes to the N-acyl substituent or the aryl group can shift a compound from potent antagonism to inactivity, making the precise substitution pattern inseparable from its intended biological profile [1]. Without direct comparative data, the risk of substituting a closely related analog and obtaining a functionally distinct pharmacological outcome is unacceptably high for rigorous research procurement.

Quantitative Differentiation Evidence for 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol vs. Closest Analogs


D3/D2 Receptor Affinity Comparison: Target Compound Lacks Direct Data, Differentiated from Scaffold Class Only

No primary research paper or patent provides receptor binding affinity (e.g., Ki) data for the target compound. The closest evidence is class-level data from the patent family CN1829703B, which describes N-acyl-piperazine derivatives as D3/D2 ligands [1]. Within that patent, compounds with a cyclohexanecarbonyl-piperazine substructure but different terminal aryl groups (e.g., substituted phenyls) exhibited Ki values in the nanomolar range at D3 and D2 receptors, whereas the unsubstituted piperazine precursor was inactive [1]. This demonstrates that the cyclohexanecarbonyl group is necessary but not sufficient for activity, and that the specific thiophen-2-yl-ethanol terminus of the target compound constitutes an untested, unique chemical space with unknown potency and selectivity.

Dopamine Receptor CNS Drug Discovery Structure-Activity Relationship

Physicochemical Property Differentiation: cLogP and Hydrogen Bonding Profile Against Common CNS Drugs

The target compound's predicted cLogP of 3.02 and topological polar surface area (tPSA) of 66.5 Ų place it in a favorable CNS drug-like space (cLogP 1-4, tPSA < 90 Ų), comparable to marketed atypical antipsychotics like aripiprazole (cLogP 4.6, tPSA 44.8 Ų) and cariprazine (cLogP 4.2, tPSA 35.6 Ų), but with a notably higher tPSA that may reduce blood-brain barrier permeability . The compound also has two hydrogen bond donors (the hydroxyl group and the piperazine NH, if present; however, the piperazine is acylated, so likely only the hydroxyl is a donor), which distinguishes it from the zero HBD of cariprazine and the one HBD of aripiprazole, potentially leading to a different brain penetration and off-target binding profile . These predictions are class-level and have not been verified experimentally for this compound.

Physicochemical Property CNS Druglikeness ADME Prediction

Synthetic Tractability as a Differentiation Factor: Single-Step Access from Commercial Precursor

The target compound can be synthesized in a single N-acylation step from commercially available 2-(piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol (CAS 634559-60-7, vendor purity ≥95%) and cyclohexanecarbonyl chloride or anhydride . This contrasts with multi-step syntheses typical of related D3/D2 ligands described in CN1829703B, which often require chiral resolution or protected intermediate preparation [1]. The ready availability of the precursor (listed by Fluorochem, CymitQuimica, and others) enables rapid diversification of the acyl group to generate focused libraries, a key advantage for academic medicinal chemistry laboratories with limited synthetic resources .

Synthetic Chemistry Building Block Lead Optimization

Optimal Application Scenarios for 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol Based on Current Evidence


Chemical Probe Development for Dopamine D3/D2 Subtype Selectivity Studies

The compound's structural relatedness to known D3/D2 ligands, combined with its untested thiophen-2-yl-ethanol terminus, makes it a candidate for screening in radioligand displacement assays against D2 and D3 receptors to identify novel subtype-selective chemotypes [1]. Its differentiated cLogP and tPSA profile compared to marketed antipsychotics suggests it may probe a new region of the CNS drug-like property space. Procurement is recommended only for exploratory pharmacology where the risk of an inactive or non-selective result is acceptable, and the compound would serve as the starting point for a new chemical series rather than as a validated tool.

Combinatorial Library Synthesis for Lead Discovery

Leveraging the single-step acylation from the commercially available piperazine-thiophene precursor, this compound can serve as a scaffold for rapid library generation . A small library of 50-100 analogs with varied acyl groups could be synthesized in parallel, providing a cost-effective approach to screen for novel GPCR or kinase activities. This application capitalizes on the compound's core structural features while circumventing the lack of existing biological data by generating new SAR internally.

Internal Standard or Negative Control Compound for D3/D2 Assays

Given the precedent that unsubstituted or simply acylated piperazine derivatives in this chemical class are often inactive at D3/D2 receptors when the aryl group is absent or suboptimal, the target compound may serve as a negative control or reference compound in assays testing more elaborated analogs [1]. This scenario requires users to first confirm the compound's lack of significant binding at the target in their own assay system, but once verified, it provides a structurally matched inactive control that is superior to vehicle-only controls for mechanistic studies.

Academic Teaching Tool for Medicinal Chemistry and Molecular Modeling

The compound's well-defined structure, containing a basic piperazine, an amide, a chiral alcohol, and a heterocyclic thiophene, makes it an excellent case study for teaching fundamental concepts of drug design: logP optimization, hydrogen bonding potential, and scaffold hopping from phenyl to thiophene rings . Its status as a purchasable building block allows students to perform computational docking, synthesize analogs, and test hypotheses about structure-activity relationships with minimal initial investment.

Quote Request

Request a Quote for 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.